molecular formula C20H22N2O2 B053958 5-Methoxyluzindole CAS No. 122853-28-5

5-Methoxyluzindole

Cat. No. B053958
M. Wt: 322.4 g/mol
InChI Key: MUQOTEHRXIKHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyluzindole, also known as 5-MeOLI, is a chemical compound that belongs to the indole family. It is a derivative of serotonin and has been found to have various biochemical and physiological effects. 5-MeOLI has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 5-Methoxyluzindole is not fully understood. However, it is believed to act on the serotonin receptors, specifically the 5-HT1A receptor. It has been shown to have agonistic effects on this receptor, leading to an increase in serotonin release.

Biochemical And Physiological Effects

Studies have shown that 5-Methoxyluzindole has various biochemical and physiological effects. It has been found to modulate the activity of the central nervous system, leading to changes in mood, behavior, and cognition. Additionally, 5-Methoxyluzindole has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methoxyluzindole in lab experiments is its ability to modulate serotonin receptors. This makes it a useful tool for studying the effects of serotonin on the central nervous system. However, one limitation is that the mechanism of action of 5-Methoxyluzindole is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-Methoxyluzindole. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methoxyluzindole and its effects on the central nervous system. Finally, there is a need for more research on the safety and toxicity of 5-Methoxyluzindole, particularly in relation to its potential therapeutic use.

Synthesis Methods

The synthesis of 5-Methoxyluzindole is a complex process that involves several steps. The initial step involves the preparation of the starting material, which is 5-hydroxytryptamine. This is followed by the protection of the hydroxyl group with a suitable protecting group. The protected compound is then subjected to a series of chemical reactions to obtain the final product, 5-Methoxyluzindole.

Scientific Research Applications

5-Methoxyluzindole has been the subject of scientific research due to its potential therapeutic applications. It has been found to have various effects on the central nervous system, including the modulation of serotonin receptors. Studies have also shown that 5-Methoxyluzindole has anti-inflammatory and antioxidant properties.

properties

CAS RN

122853-28-5

Product Name

5-Methoxyluzindole

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(2-benzyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H22N2O2/c1-14(23)21-11-10-17-18-13-16(24-2)8-9-19(18)22-20(17)12-15-6-4-3-5-7-15/h3-9,13,22H,10-12H2,1-2H3,(H,21,23)

InChI Key

MUQOTEHRXIKHKR-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3

Canonical SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CC3=CC=CC=C3

Other CAS RN

122853-28-5

synonyms

2-benzyl-5-methoxy-N-acetyltryptamine
5-methoxyluzindole
N 0745
N-0745

Origin of Product

United States

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